MMH2

BRD4 degradation DC50 PROTAC comparison

MMH2 is a low-molecular-weight covalent molecular glue that uniquely degrades BRD4 via DCAF16 trans-labeling, achieving sustained target depletion post-washout—unlike reversible inhibitors or non-covalent PROTACs. With DC50 ~1 nM and Dmax ~95%, it serves as a precise chemical probe for BRD4-dependent transcriptional regulation and DCAF16 pathway mapping.

Molecular Formula C25H29N5O4S2
Molecular Weight 527.7 g/mol
Cat. No. B12377748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMH2
Molecular FormulaC25H29N5O4S2
Molecular Weight527.7 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NS(=O)(=O)C=C)C
InChIInChI=1S/C25H29N5O4S2/c1-8-36(32,33)29-18-11-9-17(10-12-18)22-21-14(2)15(3)35-24(21)30-16(4)27-28-23(30)19(26-22)13-20(31)34-25(5,6)7/h8-12,19,29H,1,13H2,2-7H3/t19-/m0/s1
InChIKeyFZRRESXAODIMQN-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMH2: A Nanomolar, Vinyl Sulfonamide-Based Covalent Molecular Glue Degrader of BRD4 via DCAF16 Recruitment


MMH2 is a vinyl sulfonamide-containing covalent molecular glue degrader that selectively targets the second bromodomain of BRD4 (BRD4BD2) [1]. Unlike traditional occupancy-driven inhibitors, MMH2 functions through a unique "template-assisted covalent modification" mechanism, wherein it non-covalently engages BRD4BD2 while covalently modifying Cys58 of the DCAF16 E3 ligase adaptor, thereby stabilizing the BRD4–MMH2–DCAF16 ternary complex and promoting ubiquitin-proteasome-mediated degradation of BRD4 [1][2]. This event-driven pharmacology confers potent and sustained target depletion, positioning MMH2 as a distinguished chemical probe for BRD4-dependent transcriptional regulation and targeted protein degradation (TPD) studies [1].

Why BRD4 Inhibitors or Heterobifunctional PROTACs Cannot Replicate the Molecular Glue Profile of MMH2


The fundamental differentiation of MMH2 lies in its multi-faceted, event-driven pharmacology: it operates as a low-molecular-weight covalent molecular glue rather than a reversible inhibitor or a larger, heterobifunctional PROTAC. This single-agent, covalent proximity-inducing mechanism is not substitutable by in-class compounds for three critical reasons. First, BRD4 inhibitors (e.g., JQ1) block bromodomain function but fail to eliminate the protein's scaffolding roles [1]. Second, heterobifunctional PROTACs (e.g., MZ1, dBET1) degrade BRD4 but rely on non-covalent, reversible ternary complex formation and often exhibit high molecular weight (>900 Da), limiting permeability and pharmacokinetic profiles [2]. Third, MMH2's covalent trans-labeling of DCAF16 is essential for its sustained degradation efficacy post-washout, a property absent in both reversible inhibitors and non-covalent degraders [3]. Attempting to substitute MMH2 with a generic BRD4 binder or a non-covalent PROTAC would therefore fail to recapitulate the unique combination of low mass, covalent glue mechanism, and sustained, DCAF16-dependent BRD4 depletion required for precise mechanistic interrogation.

Quantitative Differentiation of MMH2: Head-to-Head Degradation Potency, Sustained Washout Activity, and Covalent Mechanism Specificity


BRD4 Degradation Potency: MMH2 vs. Heterobifunctional PROTACs MZ1 and dBET6

MMH2 achieves a half-maximal degradation concentration (DC50) of approximately 1 nM for BRD4BD2 after 16 hours of treatment, with a maximal degradation (Dmax) of ~95%, as directly compared to the non-covalent heterobifunctional PROTACs MZ1 and dBET6 in the same study [1]. The comparative analysis showed that MMH2 (and its analog MMH1) exhibited similar initial degradation potency to MZ1 and dBET6 [1].

BRD4 degradation DC50 PROTAC comparison

Sustained Degradation After Washout: MMH2 vs. Non-Covalent PROTACs MZ1 and dBET6

Following a 4-hour pulse treatment and subsequent washout, MMH2 maintained sustained BRD4 degradation over an extended timecourse, whereas the non-covalent PROTACs dBET6 and MZ1 exhibited a rapid recovery of BRD4 protein levels [1]. This sustained effect is attributed to the covalent nature of the DCAF16 modification, which stabilizes the ternary complex and prolongs the duration of target degradation [1].

Target engagement washout Sustained degradation Covalent pharmacology

Covalent Mechanism Validation: MMH2 Activity vs. Non-Reactive Control MMH2-NR

To confirm that covalent reactivity is essential for DCAF16 recruitment and BRD4 degradation, a non-reactive control, MMH2-NR, was developed. MMH2-NR, which contains a saturated vinyl moiety incapable of covalent bond formation, demonstrated negligible DCAF16 recruitment and BRD4 degradation activity compared to MMH2 [1]. This direct comparator study establishes that the covalent warhead of MMH2 is indispensable for its molecular glue function.

Covalent glue mechanism Negative control Structure-activity relationship

Selectivity and Off-Target Profiling: MMH2 vs. General Covalent Degraders

Whole-cell proteomics analysis in K562 cells treated with 100 nM MMH2 for 16 hours revealed selective degradation of BRD4, BRD2, and BRD3, with minimal off-target protein degradation [1]. Furthermore, pull-down mass spectrometry studies using an MMH2-Biotin probe demonstrated that, apart from BET family proteins, only a limited number of off-targets were identified, largely representing intrinsically reactive proteins [1]. This contrasts with the broader off-target profile often associated with more promiscuous covalent warheads.

Proteomics Off-target selectivity Covalent probe profiling

Optimal Scientific Applications for MMH2: BRD4 Degradation Kinetics, Covalent Glue Mechanism Studies, and DCAF16-Dependent TPD


Investigating Prolonged BRD4 Depletion and Transcriptional Memory in Washout Kinetics Studies

The sustained degradation activity of MMH2 post-washout, as quantified against MZ1 and dBET6 [1], makes it an exceptional tool for studying the kinetics of BRD4 protein recovery and the consequent re-establishment of transcriptional programs. Researchers can leverage MMH2 to dissect the temporal relationship between BRD4 loss and the suppression of oncogenes like MYC, thereby providing insights into the durability of transcriptional inhibition required for therapeutic efficacy.

Elucidating Template-Assisted Covalent Modification and DCAF16 Recruitment Mechanisms

The well-characterized covalent mechanism of MMH2, validated by the inactive MMH2-NR control [1] and resolved by cryo-EM structure [2], provides a robust system for studying the principles of 'template-assisted covalent modification'. This scenario is ideal for laboratories exploring rational design of covalent glues, mapping ternary complex interfaces, or performing mutagenesis studies to dissect the structural determinants of DCAF16-BRD4 proximity and trans-labeling efficiency.

Benchmarking BRD4 Degrader Potency in High-Throughput TPD Screening Assays

With a validated DC50 of ~1 nM and Dmax of ~95% in standard 16-hour degradation assays [1], MMH2 serves as a potent, well-characterized positive control and benchmarking standard for high-throughput screening (HTS) campaigns aimed at discovering novel BRD4 degraders or molecular glues. Its established quantitative metrics provide a reliable baseline for assessing the activity of new chemical entities.

Profiling DCAF16-Dependent Degradation Across Cancer Cell Line Panels

Given MMH2's selective recruitment of the DCAF16 E3 ligase adaptor, it is a precise chemical probe for mapping DCAF16-dependent degradation pathways across diverse cancer cell line panels [1]. Researchers can employ MMH2 to identify cell lines and tumor models that exhibit DCAF16 dependency for BRD4 degradation, thereby informing patient stratification strategies for future therapies targeting this specific E3 ligase pathway.

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